3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium
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Overview
Description
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium is a chemical compound known for its unique structure and properties It contains a diazetidine ring with two nitrogen atoms and an oxygen atom, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with methyl ketones in the presence of a base such as potassium carbonate. This reaction proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Iodine, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce simpler nitrogen-containing compounds.
Scientific Research Applications
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include modulation of oxidative stress and inhibition of specific metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diazete, 3,4-dihydro-3,3,4,4-tetramethyl-, 1-oxide: Shares a similar diazetidine ring structure but differs in its oxidation state and specific functional groups.
1,3,4-Oxadiazole: Another nitrogen-containing heterocycle with different chemical properties and applications.
Uniqueness
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms
Properties
CAS No. |
40543-89-3 |
---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3,3,4,4-tetramethyl-1-oxidodiazet-1-ium |
InChI |
InChI=1S/C6H12N2O/c1-5(2)6(3,4)8(9)7-5/h1-4H3 |
InChI Key |
UDCUFMUYRZOCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([N+](=N1)[O-])(C)C)C |
Origin of Product |
United States |
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